molecular formula C14H19NO5 B032151 Harzianopyridone CAS No. 137813-88-8

Harzianopyridone

Cat. No.: B032151
CAS No.: 137813-88-8
M. Wt: 281.30 g/mol
InChI Key: FPYAYFJAGDIMEX-GJIOHYHPSA-N
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Description

Harzianopyridone is a natural product derived from the fungus Trichoderma harzianum. It is known for its antifungal properties and has been studied for its potential applications in various fields, including medicine and agriculture. The compound has a unique structure that contributes to its biological activities.

Mechanism of Action

Target of Action

Harzianopyridone primarily targets the Mitochondrial Complex II , also known as Succinate-Ubiquinone Oxidoreductase (SQR) . This complex plays a crucial role in the electron transport chain, which is vital for cellular respiration and energy production. Additionally, this compound has been found to bind directly to the Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp) , thereby inhibiting its polymerase activity .

Mode of Action

This compound acts as a potent inhibitor of the mitochondrial complex II . It binds to the complex and inhibits its succinate-ubiquinone reductase activity, thereby disrupting the electron transport chain and cellular respiration . When it comes to its antiviral activity, this compound binds directly to the ZIKV RdRp and suppresses its polymerase activity, which is essential for the replication of the virus .

Biochemical Pathways

The inhibition of mitochondrial complex II by this compound affects the tricarboxylic acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within the cell. By inhibiting the complex II, this compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of mitochondrial complex II by this compound leads to a disruption in cellular respiration and energy production . This can result in cell death, thereby explaining its antifungal, antibacterial, and herbicidal activities . In the context of ZIKV, the inhibition of RdRp leads to a reduction in viral replication, thereby protecting cells from viral infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is derived from the strain Trichoderma sp., which was obtained from sponge samples . The marine environment from which it is derived could potentially influence its production and efficacy.

Biochemical Analysis

Biochemical Properties

Harzianopyridone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harzianopyridone can be synthesized through various methods. One common approach involves the incorporation of labeled acetic acid and methionine into the compound. The synthesis typically involves the use of nuclear magnetic resonance (NMR) methods to establish the sites of labeling . The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Trichoderma harzianum under controlled conditions. The fungus is grown in a nutrient-rich medium, and the compound is extracted and purified from the culture. This method allows for the large-scale production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Harzianopyridone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Harzianopyridone has been extensively studied for its scientific research applications. It has shown potential as an antifungal agent, inhibiting the growth of various fungal pathogens. Additionally, it has been investigated for its antiviral properties, particularly against the Zika virus. The compound has also been explored for its potential use in agriculture as a biocontrol agent to protect crops from fungal infections .

Comparison with Similar Compounds

Harzianopyridone is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include atpenins, which are also potent inhibitors of mitochondrial complex II. this compound has distinct structural features that contribute to its unique properties and applications .

List of Similar Compounds:
  • Atpenins
  • Trichodermone
  • Other penta-substituted pyridine-based natural products

This compound stands out due to its dual antifungal and antiviral activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYAYFJAGDIMEX-GJIOHYHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135026
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137813-88-8
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137813-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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